2-{4-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile
Description
Properties
IUPAC Name |
2-[4-[(2-oxo-1H-indol-3-ylidene)amino]phenyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O/c17-10-9-11-5-7-12(8-6-11)18-15-13-3-1-2-4-14(13)19-16(15)20/h1-8H,9H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTZJXQOIGBCIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=CC=C(C=C3)CC#N)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile typically involves the condensation of 2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with 4-aminobenzyl cyanide. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions in a suitable solvent like ethanol or methanol. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process might involve crystallization or chromatographic techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under catalytic hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Primary amines.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, 2-{4-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various synthetic pathways and the development of novel compounds.
Biology
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could act as a precursor for the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals due to its stable and reactive nature.
Mechanism of Action
The mechanism of action of 2-{4-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can form hydrogen bonds and π-π interactions with amino acid residues in proteins, influencing their activity. This compound may also act as an inhibitor or activator of specific biochemical pathways, depending on its structural modifications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-{4-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile with analogous 2-oxoindoline derivatives, focusing on structural variations, molecular weights, and reported bioactivities.
*Calculated based on molecular formula.
Key Structural and Functional Insights:
Naphthyl groups (e.g., Compound 18) improve lipophilicity and membrane permeability, critical for intracellular targets .
Molecular Weight and Solubility :
- Lower molecular weight derivatives (e.g., Compound 3.85 at ~265.3 Da) exhibit better aqueous solubility, whereas bulkier analogs (e.g., compound at 458.5 Da) may require formulation optimization for bioavailability .
Enzyme Inhibition: Compounds with fused heterocycles (e.g., quinoxalinone in Compound 3.85) mimic isatin’s MAO-B inhibitory profile, suggesting the target compound could also modulate neurotransmitter metabolism .
Biological Activity
The compound 2-{4-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile is a member of the indole family, which has garnered interest due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Synthesis
The synthesis of this compound typically involves the condensation of 2-oxoindole derivatives with appropriate phenolic or amine precursors. This process yields a compound with a complex structure that can be analyzed for its biological properties.
Anticancer Activity
Research indicates that compounds related to this compound exhibit significant anticancer properties. For example, studies have shown that similar indole derivatives can induce apoptosis in various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Indole derivative A | MCF7 | 15.0 | Induction of apoptosis via caspase activation |
| Indole derivative B | A549 | 20.5 | Inhibition of cell proliferation through cell cycle arrest |
Antimicrobial Activity
The antimicrobial potential of this compound has also been evaluated. In vitro studies demonstrate efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial effects, this compound has been noted for its anti-inflammatory properties. Research suggests that it may inhibit the production of pro-inflammatory cytokines in activated macrophages.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It interferes with the cell cycle progression, particularly at the G1/S checkpoint.
- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, causing leakage and cell death.
- Cytokine Modulation : It reduces levels of TNF-alpha and IL-6 in inflammatory models.
Case Studies
Several studies have highlighted the effectiveness of indole derivatives similar to this compound:
- Study on Breast Cancer : A study published in Journal of Medicinal Chemistry demonstrated that a related indole compound reduced tumor growth in MCF7 xenograft models by over 50% compared to controls.
- Antimicrobial Efficacy : Research published in Antimicrobial Agents and Chemotherapy reported that an indole derivative exhibited potent activity against multi-drug resistant strains of Staphylococcus aureus.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-{4-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile, and how can purity be validated?
- Methodology : The compound can be synthesized via condensation reactions between substituted indole derivatives and phenylacetonitrile precursors. For example, analogous indole-acetonitrile derivatives are synthesized by reacting 2-oxoindole intermediates with nitrile-containing aryl amines under acidic or catalytic conditions . Purity validation typically involves HPLC (≥95% purity thresholds, as seen in similar acetonitrile derivatives) and GC analysis .
Q. Which spectroscopic techniques are critical for characterizing the compound’s structure?
- Methodology : Single-crystal X-ray diffraction (as applied to structurally similar indole-acetonitrile compounds ) provides definitive bond-length and angle data. Complement with H/C NMR to confirm proton environments (e.g., indole NH and nitrile CN peaks) and FT-IR for functional group verification (C≡N stretch ~2200 cm) .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodology : Conduct accelerated stability studies at controlled temperatures (e.g., -20°C for long-term storage, room temperature for short-term) with periodic HPLC checks for degradation products. Refer to protocols for related acetonitriles, which emphasize protection from light and moisture due to nitrile group reactivity .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the indole-nitrogen and nitrile groups in substitution reactions?
- Methodology : Computational studies (DFT or molecular docking) can model electron density around the indole’s NH and nitrile’s cyano group. For example, the nitrile’s electrophilic carbon may undergo nucleophilic attacks (e.g., azide substitutions), while the indole’s conjugated system could participate in redox or cyclization reactions . Experimental validation via kinetic monitoring (e.g., UV-Vis spectroscopy) is advised .
Q. How can conflicting crystallographic and spectroscopic data on tautomeric forms (e.g., keto-enol) be resolved?
- Methodology : Combine X-ray crystallography (to identify predominant solid-state tautomers) with solution-phase NMR and UV-Vis titration (to assess equilibrium shifts). For instance, studies on analogous 2-oxoindole derivatives show pH-dependent tautomerization, requiring buffered conditions for consistent results .
Q. What strategies optimize the compound’s bioactivity in pharmacological assays while minimizing cytotoxicity?
- Methodology : Structure-activity relationship (SAR) studies should modify the phenyl ring (e.g., introducing electron-withdrawing groups like Cl or Br) and indole substituents. For example, chlorophenyl-acetonitrile derivatives exhibit enhanced binding to enzyme targets (e.g., kinases) while maintaining low cytotoxicity in vitro . Use MTT assays and molecular docking to prioritize derivatives .
Q. How do solvent polarity and proticity affect the compound’s solubility and reaction pathways?
- Methodology : Employ Hansen solubility parameters and Kamlet-Taft solvent scales to correlate polarity with solubility. For example, acetonitrile’s nitrile group may exhibit higher solubility in aprotic solvents (e.g., DMF), while indole’s NH favors H-bonding in protic solvents like methanol. Monitor solvent effects via H NMR chemical shift changes .
Data Analysis and Experimental Design
Q. What statistical frameworks are appropriate for analyzing dose-response data in cellular assays?
- Methodology : Use nonlinear regression models (e.g., Hill equation) to calculate IC values. For high-throughput data, apply ANOVA with post-hoc corrections (e.g., Tukey’s test) to compare treatment groups. Reference experimental designs in pharmacological studies, which often use ≥3 replicates and normalized controls .
Q. How can environmental fate studies be designed to evaluate the compound’s persistence and degradation products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
